(S)-(-)-3-Benzyloxy-1,2-propanediol
Overview
Description
(S)-(-)-3-Benzyloxy-1,2-propanediol is an organic compound with the molecular formula C10H14O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(-)-3-Benzyloxy-1,2-propanediol can be synthesized through several methods. One common approach involves the enantioselective reduction of benzyl glycidyl ether. This reaction typically uses a chiral catalyst to ensure the production of the desired enantiomer. Another method involves the use of chiral auxiliaries in the reduction process to achieve high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale chiral catalysts and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-3-Benzyloxy-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzyl glycidyl ether.
Reduction: It can be reduced to produce 3-benzyloxypropan-1-ol.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tosyl chloride (TsCl) and sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
Oxidation: Benzyl glycidyl ether.
Reduction: 3-Benzyloxypropan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-(-)-3-Benzyloxy-1,2-propanediol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (S)-(-)-3-Benzyloxy-1,2-propanediol involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing transformations that can be studied to understand enzyme mechanisms. The compound’s chiral nature allows it to interact selectively with other chiral molecules, making it useful in the study of stereochemistry and chiral recognition processes.
Comparison with Similar Compounds
Similar Compounds
®-(+)-3-Benzyloxy-1,2-propanediol: The enantiomer of (S)-(-)-3-Benzyloxy-1,2-propanediol, with similar chemical properties but different biological activities.
Benzyl glycidyl ether: A related compound that can be synthesized from this compound through oxidation.
3-Benzyloxypropan-1-ol: A reduction product of this compound.
Uniqueness
This compound is unique due to its chiral nature, which allows it to be used in enantioselective synthesis and studies of chiral recognition. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
(2S)-3-phenylmethoxypropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCIBYRXSHRIAP-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938348 | |
Record name | 3-(Benzyloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17325-85-8 | |
Record name | (-)-3-Benzyloxy-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17325-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Benzyloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Propanediol, 3-(phenylmethoxy)-, (2S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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